molecular formula C13H16F3N B064442 4-(4-(Trifluoromethyl)benzyl)piperidine CAS No. 192990-03-7

4-(4-(Trifluoromethyl)benzyl)piperidine

Cat. No. B064442
CAS RN: 192990-03-7
M. Wt: 243.27 g/mol
InChI Key: DOUKFDZHIACTLD-UHFFFAOYSA-N
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Description

“4-(4-(Trifluoromethyl)benzyl)piperidine” is a chemical compound with the CAS Number: 192990-03-7 . It has a molecular weight of 243.27 . The IUPAC name for this compound is 4-[4-(trifluoromethyl)benzyl]piperidine .


Molecular Structure Analysis

The InChI code for “4-(4-(Trifluoromethyl)benzyl)piperidine” is 1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Agrochemical Industry

4-(4-(Trifluoromethyl)benzyl)piperidine: is used in the synthesis of agrochemicals due to its trifluoromethyl group, which imparts unique physicochemical properties to the compounds. This group enhances the biological activity of pesticides, making them more effective at protecting crops from pests .

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of pharmaceuticals. The trifluoromethyl group is a common moiety in many medicinal compounds, contributing to the metabolic stability and bioavailability of the drugs .

Veterinary Medicine

Similar to its use in human pharmaceuticals, 4-(4-(Trifluoromethyl)benzyl)piperidine is also utilized in veterinary medicine. It helps in creating more potent and longer-lasting veterinary drugs .

Material Science

In material science, this compound can be used to modify the surface properties of materials. The trifluoromethyl group can alter hydrophobicity, which is valuable in creating specialized coatings and materials .

Chemical Synthesis

4-(4-(Trifluoromethyl)benzyl)piperidine: is involved in various chemical synthesis processes, including C,N-cross coupling reactions. These reactions are fundamental in creating complex organic molecules for different scientific applications .

Dopamine D3 Receptor Antagonists

This compound is used in the synthesis of dopamine D3 receptor antagonists. These antagonists have potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease and drug addiction .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUKFDZHIACTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)benzyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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